molecular formula C15H16FN B1398105 Benzyl[(3-fluoro-4-methylphenyl)methyl]amine CAS No. 1183301-35-0

Benzyl[(3-fluoro-4-methylphenyl)methyl]amine

Cat. No.: B1398105
CAS No.: 1183301-35-0
M. Wt: 229.29 g/mol
InChI Key: LIFARLPFSJNQEK-UHFFFAOYSA-N
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Description

Benzyl[(3-fluoro-4-methylphenyl)methyl]amine is a useful research compound. Its molecular formula is C15H16FN and its molecular weight is 229.29 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl[(3-fluoro-4-methylphenyl)methyl]amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and oncology.

Chemical Structure and Properties

This compound has the following structural formula:

C11H12FN\text{C}_{11}\text{H}_{12}\text{F}\text{N}

Its molecular weight is approximately 195.22 g/mol. The compound features a benzyl group attached to a methylamine moiety, with a fluorine and methyl substitution on the phenyl ring. This specific arrangement is believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has been studied for its potential in synthesizing triazole hybrids with antimicrobial activities.
  • Anticancer Activity : Indole derivatives of this compound have shown promise as anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.
  • Pharmacological Applications : Its derivatives are being explored for antiviral properties and as potential pharmacological agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study evaluated the cytotoxicity of indole derivatives derived from this compound against HeLa and MCF-7 cell lines, reporting IC50 values indicating potent anticancer activity .
  • Antimicrobial Activity :
    • Research focused on synthesizing triazole hybrids from this compound showed promising results in terms of antimicrobial efficacy, suggesting its potential use in developing new antimicrobial agents.
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound's interaction with target proteins could lead to significant alterations in biochemical pathways, highlighting its potential as a therapeutic agent.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
BenzylamineSimple benzene ring with an amine groupLacks fluorine substitution
3-FluorobenzylamineFluorine substitution at the para positionNo methyl group on the phenyl ring
N-Benzyl-N-(3-fluorophenyl)acetamideContains an acetamide groupAcetamide introduces different reactivity
Benzyl[(4-fluorophenyl)methyl]amineFluorine at para positionDifferent position of fluorine affects reactivity

This compound's unique combination of a fluorinated aromatic ring and a methyl group distinguishes it from these similar compounds, potentially enhancing its biological activity and specificity towards certain targets in drug development.

Properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-12-7-8-14(9-15(12)16)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFARLPFSJNQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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